![molecular formula C11H12ClN3OS B2922067 2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one CAS No. 919724-94-0](/img/structure/B2922067.png)
2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one
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Description
2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one (also known as 2-AESMCQ-4) is a novel quinazolinone-based compound that has been the subject of intense scientific research in the past few years. It has been studied for its potential applications in drug discovery, drug design, and medicinal chemistry. 2-AESMCQ-4 has several unique structural features that make it an attractive target for drug discovery and design. It has a relatively simple molecular structure, and it can be synthesized in a relatively straightforward manner.
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Pathways and Intermediates
Research has explored the synthesis of novel quinazoline derivatives through various chemical reactions, highlighting the compound's role as an intermediate in creating bioactive molecules. For instance, the synthesis of triazoloquinazolines and triazinoquinazolines, containing benzenesulfonamide moieties, has been investigated for their antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdalla, 2010). Similarly, novel quinazolines bearing a sulfonamide moiety have shown promising antibacterial activity, which underlines the compound's significance in synthesizing agents with potential antimicrobial properties (Ghorab, Ismail, Radwan, & Abdalla, 2013).
Antimicrobial and Antituberculosis Studies
Certain derivatives synthesized from quinazoline compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis, suggesting their potential application in treating tuberculosis without toxic effects on mouse fibroblasts (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011). This showcases the compound's utility in developing new antituberculosis agents.
Corrosion Inhibition
In a study focused on corrosion inhibition, derivatives of quinazolinone demonstrated significant efficiency in protecting mild steel in hydrochloric acid solution, which could have applications in industrial corrosion prevention (Kadhim, Al-Okbi, Jamil, Qussay, Al-amiery, Gaaz, Kadhum, Mohamad, & Nassir, 2017).
properties
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)-7-chloro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c12-7-1-2-8-9(5-7)14-10(15-11(8)16)6-17-4-3-13/h1-2,5H,3-4,6,13H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZJJIRUXIEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)CSCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one |
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